molecular formula C11H9FN2 B11743237 2-(3-Fluorophenyl)pyridin-4-amine

2-(3-Fluorophenyl)pyridin-4-amine

Cat. No.: B11743237
M. Wt: 188.20 g/mol
InChI Key: CZDPXLZUPLJQIY-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)pyridin-4-amine is a fluorinated aromatic heterocyclic compound characterized by a pyridine ring substituted with an amino group at position 4 and a 3-fluorophenyl moiety at position 2.

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

2-(3-fluorophenyl)pyridin-4-amine

InChI

InChI=1S/C11H9FN2/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-7H,(H2,13,14)

InChI Key

CZDPXLZUPLJQIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)pyridin-4-amine typically involves the coupling of a fluorinated phenyl derivative with a pyridine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the cross-coupling of an aryl halide with an aryl boronic acid . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present in the compound.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)pyridin-4-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs with Fluorinated Phenyl Substituents

6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine
  • Structure : Pyrido-pyrimidine core with a 4-fluorophenyl group and a chlorine substituent.
  • Key Differences :
    • The pyrido-pyrimidine scaffold introduces additional nitrogen atoms, increasing hydrogen-bonding capacity compared to the simpler pyridine core in 2-(3-fluorophenyl)pyridin-4-amine.
    • Substitution at the 4-position of the phenyl ring (vs. 3-fluorophenyl) alters steric and electronic interactions with target proteins .
  • Synthesis : Achieved in 96.79% yield via nucleophilic aromatic substitution, highlighting efficient methodology .
N-((1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)pyridin-4-amine
  • Structure : Triazole-linked 3-fluorophenyl and pyridine groups with a trifluoromethyl substituent.
  • The trifluoromethyl group increases lipophilicity, which could influence membrane permeability .
  • Characterization : HRMS (ESI) confirmed molecular ion [M+H]+ at m/z 338.10150, demonstrating precise analytical validation .
6-(3-Fluorophenyl)-4-(1-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine
  • Structure : Pyrido-pyrimidine core with a 3-fluorophenyl group and an alkoxy substituent.
  • Molecular weight (427.4 g/mol) is significantly higher than 2-(3-fluorophenyl)pyridin-4-amine (~204.2 g/mol), impacting pharmacokinetic properties .

Substitution Patterns and Electronic Effects

Compound Core Structure Substituent Position (Phenyl) Electron Effects Synthetic Yield (%)
2-(3-Fluorophenyl)pyridin-4-amine Pyridine 3-Fluorophenyl Moderate electron withdrawal Not reported
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Pyrido-pyrimidine 4-Fluorophenyl Stronger electron withdrawal (Cl + F) 96.79
N-((1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)pyridin-4-amine Pyridine + Triazole 3-Fluorophenyl High electron withdrawal (CF3) 94

Key Observations :

  • Fluorine at the meta position (3-fluorophenyl) balances electronic effects, whereas para substitution (4-fluorophenyl) may enhance dipole interactions .

Biological Activity

2-(3-Fluorophenyl)pyridin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential clinical uses.

Chemical Structure and Properties

The compound 2-(3-Fluorophenyl)pyridin-4-amine features a pyridine ring substituted with a fluorophenyl group. The presence of the fluorine atom is known to influence the compound's biological activity by enhancing lipophilicity and altering interaction profiles with biological targets.

Biological Activity Overview

1. Inhibition of Enzymes:
Research indicates that 2-(3-Fluorophenyl)pyridin-4-amine exhibits inhibitory effects on various enzymes, including cholinesterases (AChE and BChE) and cyclooxygenases (COX-1 and COX-2). For instance, studies have shown moderate inhibition of AChE with an IC50 value of approximately 19.2 μM, while BChE inhibition was noted at 13.2 μM .

2. Cytotoxicity:
The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. Results indicated that it possesses moderate cytotoxicity, suggesting potential as an anticancer agent .

3. Antioxidant Activity:
In addition to enzyme inhibition, 2-(3-Fluorophenyl)pyridin-4-amine has shown antioxidant properties. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases .

The biological activity of 2-(3-Fluorophenyl)pyridin-4-amine can be attributed to its structural characteristics which facilitate interactions with target proteins:

  • Molecular Docking Studies: Docking simulations have revealed that the compound engages in hydrogen bonding and hydrophobic interactions with key residues in the active sites of target enzymes. The presence of the fluorine atom enhances these interactions, leading to increased binding affinity .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50/EC50 ValueReference
Cholinesterase InhibitionAChE19.2 μM
Cholinesterase InhibitionBChE13.2 μM
CytotoxicityMCF-7Moderate
Antioxidant Activity-Moderate

Clinical Implications

The findings suggest that 2-(3-Fluorophenyl)pyridin-4-amine could be a candidate for further development in treating neurodegenerative diseases due to its cholinesterase inhibitory activity. Additionally, its cytotoxic effects warrant investigation into its potential as an anticancer drug.

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